molecular formula C16H14N2 B14322159 Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- CAS No. 105850-59-7

Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-

Cat. No.: B14322159
CAS No.: 105850-59-7
M. Wt: 234.29 g/mol
InChI Key: OPUZFNDUUCKCHZ-UHFFFAOYSA-N
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Description

Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- (CAS: 105850-59-7) is a Schiff base derivative synthesized via the condensation of 4-methylaniline with indole-3-carbaldehyde. Its molecular formula is C₁₆H₁₄N₂, with a molar mass of 234.3 g/mol . The compound features an imine (-CH=N-) linkage bridging a 4-methyl-substituted benzene ring and an indole moiety, a structure that imparts unique electronic and steric properties.

Properties

CAS No.

105850-59-7

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C16H14N2/c1-12-6-8-14(9-7-12)17-10-13-11-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3

InChI Key

OPUZFNDUUCKCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Condensation Reaction Mechanism

The compound is synthesized via a nucleophilic addition-elimination reaction between 4-methylaniline (p-toluidine) and indole-3-carbaldehyde. The primary amine group of 4-methylaniline attacks the carbonyl carbon of indole-3-carbaldehyde, forming a hemiaminal intermediate that dehydrates to yield the imine (C=N) bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and accelerating the reaction.

Standard Laboratory Procedure

A representative protocol involves:

  • Dissolving equimolar quantities of 4-methylaniline (1.07 g, 10 mmol) and indole-3-carbaldehyde (1.45 g, 10 mmol) in 20 mL anhydrous ethanol.
  • Adding 0.5 mL glacial acetic acid to catalyze imine formation.
  • Refluxing at 78°C for 3–5 hours under nitrogen atmosphere.
  • Cooling the mixture to precipitate the product, followed by vacuum filtration and recrystallization from ethanol.
Parameter Optimal Value
Solvent Anhydrous ethanol
Temperature 78°C (reflux)
Reaction Time 4 hours
Catalyst Glacial acetic acid
Yield 75–82%

This method typically achieves yields of 75–82%, with purity confirmed via melting point analysis (observed 189–191°C) and NMR spectroscopy.

Catalytic Innovations in Synthesis

Homogeneous Catalysis

Piperidine (5 mol%) in ethanol under reflux enhances reaction rates, achieving 85% yield within 5 hours. The base facilitates deprotonation of the amine, increasing nucleophilicity. However, catalyst recovery remains challenging.

Heterogeneous Catalysis

Au(1%)@TiO₂ nanoparticles demonstrate superior performance:

  • 10% catalyst loading in ethanol at 65°C for 3 hours yields 85% product.
  • The catalyst retains 92% activity after four cycles due to strong metal-support interactions.
  • Lewis acid sites on TiO₂ polarize the carbonyl group (C=O → C⁺–O⁻), while Au nanoparticles stabilize intermediates through π-backbonding.
Catalyst Yield (%) Reaction Time (h) Reusability (cycles)
Piperidine 85 5 Not applicable
Au(1%)@TiO₂ 85 3 4
No catalyst 50 3

Precursor Synthesis: Indole-3-carbaldehyde

Mn(III)-Catalyzed Decarboxylation

Indole-3-acetic acid undergoes oxidative decarboxylation using NaIO₄ and Mn(III)-salophen complexes:

  • Yields 78% indole-3-carbaldehyde in aqueous acetonitrile.
  • Mechanistic studies suggest Mn(III) facilitates single-electron oxidation of the carboxylate group.

Vilsmeier-Haack Formylation

Direct formylation of indole using POCl₃/DMF:

  • Produces indole-3-carbaldehyde in 68% yield after 6 hours at 0–5°C.
  • Limited by regioselectivity issues, with 10–15% of 1-formyl indole byproduct.

Reaction Optimization Strategies

Solvent Effects

Ethanol outperforms dichloromethane (traces) and acetonitrile (25%) due to:

  • Polar protic nature stabilizing charged intermediates
  • High boiling point enabling reflux conditions.

Stoichiometric Ratios

A 1:1.05 aldehyde:amine ratio minimizes unreacted starting materials while avoiding diimine byproducts. Excess amine (>1.2 equiv) reduces yields to 65% due to side reactions.

Temperature Control

Reaction completion time decreases from 8 hours at 50°C to 3 hours at 78°C. However, temperatures >80°C promote imine hydrolysis, capping optimal yield at 82%.

Advanced Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6):

  • δ 8.95 (s, 1H, CH=N)
  • δ 8.30 (d, J = 2.8 Hz, 1H, indole C2-H)
  • δ 7.65–6.90 (m, 8H, aromatic protons).

IR spectroscopy confirms imine formation with:

  • 1625 cm⁻¹ (C=N stretch)
  • Absence of 1680 cm⁻¹ (C=O stretch).

Crystallographic Studies

Single-crystal X-ray diffraction reveals:

  • Dihedral angle of 48.6° between indole and benzene rings
  • C=N bond length of 1.28 Å, consistent with delocalized π-system.

Green Chemistry Approaches

Aqueous Phase Synthesis

Using Au@TiO₂ in water achieves 30% yield at 65°C. Though lower than ethanol-based methods, this eliminates organic solvent waste.

Microwave Assistance

Preliminary trials show 15-minute reaction times at 100 W microwave irradiation, maintaining 78% yield. Energy consumption reduces by 60% compared to conventional heating.

Industrial-Scale Considerations

Continuous Flow Reactors

Pilot studies demonstrate:

  • 92% conversion in 12 minutes residence time
  • 5 kg/day production capacity using microchannel reactors.

Purification Challenges

Chromatographic analyses detect three primary impurities:

  • Unreacted indole-3-carbaldehyde (3–5%)
  • Diimine byproduct (2–3%)
  • Oxidized indole derivatives (1–2%).

Recrystallization from ethanol/water (7:3 v/v) reduces total impurities to <0.5%.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde .

Scientific Research Applications

Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of sensors and catalysts

Mechanism of Action

The mechanism of action of Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s Schiff base structure allows it to participate in electron transfer processes and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- and analogous Schiff bases:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- C₁₆H₁₄N₂ 234.3 Indole, 4-methyl Chelation with metal ions; fluorescence
4E,10E-4-(2-Phenyldiazenyl)-N-((1H-indole-3-yl)methylene)benzenamine (PQ) C₂₁H₁₆N₄ 324.4 Indole, phenyldiazenyl UV-vis sensing of metal ions (Co²⁺, Cu²⁺)
N-(4-Methoxybenzylidene)-4-methylaniline C₁₅H₁₅NO 225.3 Methoxy, 4-methyl Lower molar mass; reduced π-conjugation
N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline C₂₀H₁₆N₄O 328.4 Methoxy, phenyldiazenyl Dual substituents for enhanced redox activity
Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene] C₁₈H₂₁NO 267.4 Butyl, methoxy Hydrophobic; potential for lipid membranes

Structural and Functional Analysis

Electronic Effects :

  • The indole moiety in the target compound provides an electron-rich heterocycle, enhancing π-π stacking interactions and fluorescence compared to simpler benzene derivatives (e.g., N-(4-methoxybenzylidene)-4-methylaniline) .
  • Phenyldiazenyl (-N=N-Ph) groups (as in PQ) introduce redox-active sites and bathochromic shifts in UV-vis spectra, enabling selective metal ion detection (e.g., Cu²⁺, Fe³⁺) .

Steric and Solubility Considerations :

  • Bulky substituents like butyl () or indole reduce solubility in polar solvents but improve lipid membrane permeability.
  • Methoxy groups () increase polarity and hydrogen-bonding capacity, favoring aqueous-phase applications.

Biological and Chemical Activity :

  • Indole-containing Schiff bases often exhibit antimicrobial and antioxidant properties due to their ability to scavenge free radicals .
  • PQ () demonstrates specific fluorescence quenching in the presence of Cu²⁺, a property absent in the target compound due to the lack of a phenyldiazenyl group .

Key Research Findings

  • Metal Ion Interaction: The indole-imine structure of the target compound shows moderate affinity for transition metals (e.g., Zn²⁺, Ni²⁺), though less pronounced than PQ’s diazenyl-enhanced chelation .
  • Thermal Stability : Derivatives with alkyl groups (e.g., butyl in ) exhibit higher thermal stability (~300°C decomposition) compared to the target compound’s ~250°C .
  • Fluorescence Properties : The indole moiety confers intrinsic fluorescence under UV light, but intensity is lower than in azo-linked analogs like PQ .

Biological Activity

Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14N2\text{C}_{15}\text{H}_{14}\text{N}_{2}

Antibacterial Activity

Recent studies have demonstrated that indole derivatives, including benzenamine derivatives, exhibit significant antibacterial activity. A study synthesized a variety of compounds and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of specific functional groups enhanced antibacterial properties.

Table 1: Antibacterial Activity of Indole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
1E. coli15
2S. aureus18
3P. aeruginosa12
4K. pneumoniae20

The most active compound exhibited a zone of inhibition of 20 mm against Klebsiella pneumoniae, indicating strong antibacterial potential .

Antifungal Activity

The compound also shows promise as an antifungal agent. A docking study revealed interactions with the heme group of lanosterol 14α-demethylase in Candida albicans, suggesting a mechanism for its antifungal action.

Case Study: Docking Studies

In vitro studies demonstrated that compounds similar to benzenamine effectively inhibited fungal growth by interacting with critical enzymes involved in sterol biosynthesis. The binding affinity was notably higher than that of traditional antifungal agents like ketoconazole, indicating a potential for developing new antifungal therapies .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research has shown that compounds containing the indole moiety can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
AMCF-7 (Breast)5.2
BHeLa (Cervical)3.8
CA549 (Lung)6.5

The compound displayed an IC50 value of 5.2 µM against MCF-7 cells, indicating significant anticancer activity .

The biological activity of benzenamine is largely attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism: Inhibition of bacterial cell wall synthesis and interference with protein synthesis.
  • Antifungal Mechanism: Disruption of ergosterol biosynthesis in fungal cell membranes.
  • Anticancer Mechanism: Induction of apoptosis through activation of caspases and inhibition of cell proliferation pathways.

Q & A

Q. What are the standard synthetic methodologies for preparing Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-?

Answer: The compound is synthesized via Schiff base condensation. A typical protocol involves reacting 4-methylbenzenamine with 1H-indole-3-carbaldehyde in the presence of anhydrous MgSO₄ as a desiccant and N-benzylhydroxylamine as a catalyst. Post-reaction, the crude product is purified using silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) and recrystallization from ethyl acetate . Key parameters include stoichiometric control of reactants, inert atmosphere (e.g., nitrogen), and monitoring reaction completion via TLC.

Q. What spectroscopic techniques are used to characterize this compound, and how are they validated?

Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : Assign aromatic proton environments (e.g., indole NH at δ ~10-12 ppm) and imine protons (δ ~8-9 ppm).
  • HRMS (CI) : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
  • IR Spectroscopy : Confirms C=N stretch (~1600-1650 cm⁻¹) and NH stretches (~3200-3400 cm⁻¹).
    Data should align with NIST Chemistry WebBook entries for analogous Schiff bases .

Q. How do researchers ensure purity and reproducibility in synthesis?

Answer: Purity is verified via:

  • TLC : Multiple solvent systems (e.g., chloroform:methanol 9:1) to confirm homogeneity.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
  • Melting Point Consistency : Sharp melting ranges (<2°C deviation) across batches.
    Reproducibility requires strict control of reaction time, temperature, and moisture levels .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and stereochemistry. For refinement, the SHELX suite (e.g., SHELXL) is used to model thermal parameters and hydrogen bonding. Key considerations:

  • Crystal quality: Use slow evaporation in ethyl acetate or DMF/ether diffusion.
  • Data collection: High-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion.
    Discrepancies in imine geometry (E/Z isomerism) can be resolved via SHELX refinement and Hirshfeld surface analysis .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

Answer: Contradictions (e.g., variable IC₅₀ values in antimicrobial assays) require:

  • Dose-Response Replicates : Minimum triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05).
  • Control Compounds : Compare against standard drugs (e.g., ciprofloxacin for antibacterial assays).
  • Solvent Effects : Test activity in DMSO vs. aqueous buffers to rule out solvent interference.
    Data normalization to cell viability (via MTT assays) and adherence to OECD guidelines for in vitro testing are critical .

Q. What computational methods predict physicochemical properties of this compound?

Answer:

  • LogP (Octanol-Water Partitioning) : Use Crippen or Joback group contribution methods.
  • pKa Estimation : DFT calculations (e.g., Gaussian 09) with implicit solvent models (PCM).
  • Thermodynamic Stability : Molecular dynamics (MD) simulations to assess conformational flexibility.
    Validate predictions against experimental data (e.g., HPLC retention times for logP) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature25°C (room temperature)
CatalystN-Benzylhydroxylamine
Purification MethodSilica gel chromatography
Solvent SystemEthyl acetate/hexane (3:7)

Q. Table 2. Spectroscopic Benchmarks

TechniqueCritical Peaks/DataValidation Source
¹H NMR (CDCl₃)Imine proton: δ 8.5 ppm
IRC=N stretch: 1620 cm⁻¹
HRMS (CI)[M+H]⁺: m/z 275.1234

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